molecular formula C31H29N5O2 B11329546 (4-methoxyphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(4-methoxyphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11329546
M. Wt: 503.6 g/mol
InChI Key: IBWRLPWWWMMCOG-UHFFFAOYSA-N
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Description

1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups through various coupling reactions. The final step often involves the attachment of the piperazine ring and the methoxybenzoyl group under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings and heterocyclic core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents. Studies might focus on their interactions with specific proteins or cellular pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolo[2,3-d]pyrimidine derivatives, piperazine-containing molecules, and methoxybenzoyl-substituted compounds. Examples include:

  • 1-(4-METHOXYBENZOYL)-4-PHENYLPIPERAZINE
  • 4-(3-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
  • 1-(4-METHOXYBENZOYL)-4-(3-METHYLPHENYL)PIPERAZINE

Uniqueness

What sets 1-(4-METHOXYBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. Its multi-functional nature allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C31H29N5O2/c1-22-7-6-10-25(19-22)36-20-27(23-8-4-3-5-9-23)28-29(32-21-33-30(28)36)34-15-17-35(18-16-34)31(37)24-11-13-26(38-2)14-12-24/h3-14,19-21H,15-18H2,1-2H3

InChI Key

IBWRLPWWWMMCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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